Tabersonine

Description

Tabersonine has been reported in Alstonia yunnanensis, Tabernaemontana catharinensis, and other organisms with data available.

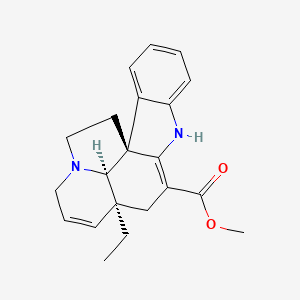

RN given refers to (5alpha,12beta,19alpha)-isomer; structure; can be viewed as indole fused to quinoline

Properties

IUPAC Name |

methyl (1R,12R,19S)-12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9,13-pentaene-10-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2/c1-3-20-9-6-11-23-12-10-21(19(20)23)15-7-4-5-8-16(15)22-17(21)14(13-20)18(24)25-2/h4-9,19,22H,3,10-13H2,1-2H3/t19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNGGIPWAZSFKCN-ACRUOGEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CC(=C3C4(C1N(CC4)CC=C2)C5=CC=CC=C5N3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CC(=C3[C@@]4([C@H]1N(CC4)CC=C2)C5=CC=CC=C5N3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30196102 | |

| Record name | Tabersonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4429-63-4 | |

| Record name | Tabersonine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4429-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tabersonine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004429634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tabersonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aspidospermidine-3-carboxylic acid, 2,3,6,7-tetradehydro-, methyl ester, (5α,12β,19α)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.378 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TABERSONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MN955K48NB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Pharmacological Profile of Tabersonine: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tabersonine, a monoterpenoid indole alkaloid, is emerging as a compound of significant interest in pharmacological research. Primarily isolated from the seeds of Voacanga africana and present in other medicinal plants like Catharanthus roseus, this natural product has demonstrated a diverse range of biological activities.[1][2] Initially recognized as a key precursor in the biosynthesis of the potent anticancer drug vincristine, recent studies have unveiled its intrinsic therapeutic potential across several domains, including oncology, inflammation, and neuroprotection. This technical guide provides a comprehensive overview of the pharmacological profile of tabersonine, with a focus on its mechanisms of action, quantitative data from key studies, and detailed experimental methodologies to facilitate further research and development.

Core Pharmacological Activities

Tabersonine exhibits a multi-faceted pharmacological profile, with its primary activities concentrated in anti-cancer, anti-inflammatory, and neuroprotective effects.

Anticancer Activity

Tabersonine has demonstrated significant cytotoxic and pro-apoptotic effects in various cancer cell lines. Its anticancer activity is attributed to the induction of apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][3] Studies have shown that tabersonine can inhibit the proliferation of hepatocellular carcinoma (HCC) and triple-negative breast cancer (TNBC) cells.[1][4][5]

Table 1: Anticancer Activity of Tabersonine (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Duration (h) | Reference |

| SMMC-7721 | Hepatocellular Carcinoma | 7.89 ± 1.2 | Not Specified | [1] |

| Bel-7402 | Hepatocellular Carcinoma | 5.07 ± 1.4 | Not Specified | [1] |

| HepG2 | Hepatocellular Carcinoma | 12.39 ± 0.7 | Not Specified | [1] |

| BT549 | Triple-Negative Breast Cancer | 18.1 | 48 | [4][5] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 27.0 | 48 | [4][5] |

Anti-inflammatory Activity

A growing body of evidence highlights the potent anti-inflammatory properties of tabersonine. It has been shown to inhibit key inflammatory pathways, including the NF-κB and p38 MAPK signaling cascades.[2] A significant mechanism of its anti-inflammatory action is the direct inhibition of the NLRP3 inflammasome, a key component of the innate immune system implicated in various inflammatory diseases.[6] Tabersonine directly binds to the NACHT domain of NLRP3, inhibiting its ATPase activity and subsequent oligomerization, which in turn blocks the activation of caspase-1 and the release of pro-inflammatory cytokines like IL-1β.[6] This activity is significant in models of acute lung injury, rheumatoid arthritis, and neuroinflammation.[6][7][8]

Table 2: Anti-inflammatory Activity of Tabersonine (IC50 Values)

| Target/Assay | Cell Type/Model | IC50 (µM) | Reference |

| NLRP3-mediated IL-1β production | Bone Marrow-Derived Macrophages (BMDMs) | 0.71 | [6] |

Neuroprotective Effects

Tabersonine has also been investigated for its neuroprotective potential. It has been shown to inhibit neuroinflammation in microglial cells, a key factor in the pathogenesis of neurodegenerative diseases.[9][10] The mechanism involves the suppression of lipopolysaccharide (LPS)-induced production of pro-inflammatory mediators such as nitric oxide (NO), TNF-α, and IL-6 by inhibiting the NF-κB signaling pathway.[9][10] Furthermore, tabersonine has been found to inhibit the formation of amyloid-β (Aβ) fibrils and reduce their cytotoxicity, suggesting a potential therapeutic role in Alzheimer's disease.[11]

Signaling Pathways and Mechanisms of Action

Tabersonine exerts its pharmacological effects by modulating several key signaling pathways. The following diagrams illustrate the major pathways influenced by tabersonine.

Experimental Protocols

To facilitate reproducibility and further investigation, this section outlines the methodologies for key experiments cited in the literature on tabersonine.

In Vitro Anticancer Assays

1. Cell Viability Assay (MTT Assay)

-

Cell Culture: Seed hepatocellular carcinoma cells (e.g., SMMC-7721, Bel-7402, HepG2) or triple-negative breast cancer cells (e.g., BT549, MDA-MB-231) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.[1]

-

Treatment: Treat the cells with various concentrations of tabersonine (e.g., 0, 5, 10, 20, 40, 80 µM) for the desired duration (e.g., 48 hours).[4][5]

-

MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.

2. Apoptosis Analysis (Annexin V-FITC/PI Staining)

-

Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of tabersonine for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark, according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells (Annexin V-positive).[3]

In Vitro Anti-inflammatory Assays

1. NLRP3 Inflammasome Activation Assay

-

Cell Priming: Seed bone marrow-derived macrophages (BMDMs) in 24-well plates. Prime the cells with 500 ng/mL of lipopolysaccharide (LPS) for 4 hours.[6]

-

Inhibitor Treatment: Pre-treat the primed cells with various concentrations of tabersonine for 30 minutes.

-

NLRP3 Activation: Stimulate the cells with an NLRP3 activator, such as 5 mM ATP for 30 minutes or 10 µM nigericin for 1 hour.[6][12]

-

Supernatant Collection: Collect the cell culture supernatants.

-

IL-1β Measurement: Measure the concentration of IL-1β in the supernatants using an ELISA kit.[6]

2. Western Blot for NF-κB Pathway

-

Cell Treatment: Seed BV2 microglial cells and pre-treat with tabersonine for 2 hours before stimulating with 1 µg/mL LPS for 1 hour.[10]

-

Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk and incubate with primary antibodies against p-p65, p65, p-IκBα, IκBα, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[10][13][14]

In Vivo Models

1. Mouse Model of Acute Lung Injury (ALI)

-

Animal Model: Use male C57BL/6 mice.

-

Treatment: Administer tabersonine (e.g., 25 or 50 mg/kg) intraperitoneally or via oral gavage.[6]

-

ALI Induction: One hour after tabersonine administration, induce ALI by intratracheal instillation of LPS (5 mg/kg).[6][15]

-

Sample Collection: After a set time (e.g., 6 hours), collect bronchoalveolar lavage fluid (BALF) and lung tissues.

-

Analysis: Analyze BALF for total cell count, protein concentration, and cytokine levels (TNF-α, IL-6, IL-1β). Process lung tissues for histopathological examination (H&E staining) and myeloperoxidase (MPO) activity assay.[6][7]

2. Mouse Model of Rheumatoid Arthritis (Collagen-Induced Arthritis - CIA)

-

Animal Model: Use male DBA/1J mice.

-

CIA Induction: Immunize mice with an emulsion of bovine type II collagen and complete Freund's adjuvant. Administer a booster immunization 21 days later.

-

Treatment: Once arthritis is established, treat mice with tabersonine (e.g., 20 µM) daily.[8]

-

Assessment: Monitor arthritis severity by scoring paw swelling and erythema. At the end of the study, collect joint tissues for histological analysis and measure serum levels of inflammatory cytokines.[8]

Conclusion and Future Directions

Tabersonine is a promising natural alkaloid with a well-defined pharmacological profile encompassing anticancer, anti-inflammatory, and neuroprotective activities. Its ability to modulate multiple key signaling pathways, including apoptosis, NF-κB, and the NLRP3 inflammasome, underscores its potential as a lead compound for the development of novel therapeutics. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers to build upon existing knowledge and further explore the therapeutic applications of tabersonine.

Future research should focus on:

-

Pharmacokinetic and Pharmacodynamic Studies: Elucidating the absorption, distribution, metabolism, and excretion (ADME) properties of tabersonine is crucial for its translation into a clinical setting.

-

In-depth Mechanistic Studies: Further investigation into the direct molecular targets of tabersonine will provide a more comprehensive understanding of its mechanism of action.

-

Preclinical Efficacy and Safety: Rigorous evaluation in a wider range of preclinical animal models for various diseases is necessary to establish its efficacy and safety profile.

-

Structural Optimization: Medicinal chemistry efforts to synthesize more potent and selective analogs of tabersonine could lead to the development of next-generation therapeutics.

By continuing to explore the pharmacological intricacies of tabersonine, the scientific community can unlock its full potential for addressing unmet medical needs in oncology, inflammatory disorders, and neurodegenerative diseases.

References

- 1. Tabersonine Induces the Apoptosis of Human Hepatocellular Carcinoma In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tabersonine attenuates lipopolysaccharide-induced acute lung injury via suppressing TRAF6 ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tabersonine Induces the Apoptosis of Human Hepatocellular Carcinoma In vitro and In vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tabersonine enhances cisplatin sensitivity by modulating Aurora kinase A and suppressing epithelial-mesenchymal transition in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tabersonine enhances cisplatin sensitivity by modulating Aurora kinase A and suppressing epithelial–mesenchymal transition in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tabersonine, a natural NLRP3 inhibitor, suppresses inflammasome activation in macrophages and attenuate NLRP3-driven diseases in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Anti-inflammatory Effects of Tabersonine in Rheumatoid Arthritis [xiahepublishing.com]

- 9. Tabersonine Inhibits the Lipopolysaccharide-Induced Neuroinflammatory Response in BV2 Microglia Cells via the NF- κ B Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tabersonine Inhibits the Lipopolysaccharide-Induced Neuroinflammatory Response in BV2 Microglia Cells via the NF-κB Signaling Pathway [mdpi.com]

- 11. Tabersonine inhibits amyloid fibril formation and cytotoxicity of Aβ(1-42) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Dynamic Protocol to Explore NLRP3 Inflammasome Activation in Cerebral Organoids [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation - PubMed [pubmed.ncbi.nlm.nih.gov]

Tabersonine (CAS: 4429-63-4): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tabersonine, a monoterpenoid indole alkaloid with the CAS number 4429-63-4, is a natural compound of significant interest in the scientific and pharmaceutical communities.[1] Found in various medicinal plants such as Catharanthus roseus and species of the Voacanga genus, it serves as a crucial biosynthetic precursor to the potent anticancer agents vincristine and vinblastine.[2][3][4][5] Beyond its role as an intermediate, tabersonine itself exhibits a wide spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, and neuroprotective properties. This technical guide provides an in-depth overview of the physicochemical properties, biological activities, and mechanisms of action of tabersonine, supplemented with detailed experimental protocols and visual representations of its associated signaling pathways.

Physicochemical Properties

Tabersonine is an organic heteropentacyclic compound with a complex chemical structure.[1] Its fundamental properties are summarized in the table below, compiled from various sources.

| Property | Value | Source(s) |

| CAS Number | 4429-63-4 | [1][6][7][8][9] |

| Molecular Formula | C₂₁H₂₄N₂O₂ | [1][2][4][7][9] |

| Molecular Weight | 336.43 g/mol | [1][4][7][9] |

| IUPAC Name | methyl (1R,12R,19S)-12-ethyl-8,16-diazapentacyclo[10.6.1.0¹,⁹.0²,⁷.0¹⁶,¹⁹]nonadeca-2,4,6,9,13-pentaene-10-carboxylate | [1] |

| Melting Point | >65 °C (decomposes)[6], 196 °C[8][9][10] | [6][8][9][10] |

| Boiling Point | ~488.7 °C (Predicted) | [6][8][9] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, and Ethanol. Slightly soluble in Ethanol. | [3][6][7][8] |

| Appearance | Powder | [11] |

| UV λmax | 226, 296, 329 nm | [7] |

| Storage | Store at -20°C in an inert atmosphere. | [8][9] |

Biological Activities and Mechanisms of Action

Tabersonine has demonstrated a range of biological activities, making it a promising candidate for further investigation in drug development.

Anti-Cancer Activity

Tabersonine exhibits cytotoxic activity against various cancer cell lines.[1] It has been shown to inhibit the viability and proliferation of human hepatocellular carcinoma cells (SMMC-7721 and HepG2).[12] The anti-cancer effects are mediated through the induction of apoptosis via both the mitochondrial (intrinsic) and death receptor (extrinsic) pathways.[2][12][13]

Mitochondrial Apoptosis Pathway: Tabersonine treatment leads to a decrease in the mitochondrial membrane potential, promoting the release of cytochrome c from the mitochondria into the cytoplasm.[2][13] This is accompanied by an increased Bax/Bcl-2 ratio and the activation of caspase-9 and caspase-3.[2][12]

Death Receptor Apoptosis Pathway: The compound upregulates the expression of Fas and FasL, leading to the activation of caspase-8.[2]

Caption: Tabersonine-induced apoptosis signaling pathways.

Anti-Inflammatory Activity

Tabersonine is a selective and orally active inhibitor of the NLRP3 inflammasome.[12] It directly binds to the NACHT domain of NLRP3, inhibiting its ATPase activity and subsequent oligomerization.[12] This blockage prevents the formation of the ASC speck and activation of caspase-1, thereby reducing the release of pro-inflammatory cytokines like IL-1β.[12] Furthermore, tabersonine can inhibit the K63-linked ubiquitination of TRAF6, which in turn blocks the NF-κB, PI3K/Akt, and p38 MAPK signaling pathways.[12] Its anti-inflammatory properties have been noted in the context of rheumatoid arthritis, where it inhibits the proliferation and inflammatory responses of fibroblast-like synoviocytes.[14]

Caption: Anti-inflammatory mechanisms of Tabersonine.

Neuroprotective Activity

Tabersonine has been investigated for its potential in treating Alzheimer's disease. It has been shown to inhibit the formation of amyloid-β (Aβ42) fibrils and can disintegrate pre-existing fibrils in vitro.[7] Surface plasmon resonance and molecular dynamics simulations suggest that tabersonine binds to Aβ42 oligomers, particularly in the β-sheet grooves containing aromatic and hydrophobic residues.[3]

Other Activities

Tabersonine has also been reported to possess hypotensive, hypoglycemic, and diuretic activities.[6][15][16]

Biosynthesis of Vindoline

Tabersonine is a key intermediate in the biosynthesis of vindoline, a precursor to vinblastine. The conversion of tabersonine to vindoline is a seven-step enzymatic pathway that has been successfully engineered in yeast.[17][18][19]

References

- 1. Tabersonine | C21H24N2O2 | CID 20485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tabersonine Induces the Apoptosis of Human Hepatocellular Carcinoma In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tabersonine | CAS:4429-63-4 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. Tabersonine - Wikipedia [en.wikipedia.org]

- 5. nstchemicals.com [nstchemicals.com]

- 6. Tabersonine | 4429-63-4 | CT0294 [triplebond-canada.com]

- 7. caymanchem.com [caymanchem.com]

- 8. TABERSONINE CAS#: 4429-63-4 [m.chemicalbook.com]

- 9. jnfuturechemical.com [jnfuturechemical.com]

- 10. (-)-Tabersonine | 4429-63-4 | FT27985 | Biosynth [biosynth.com]

- 11. Tabersonine - Lifeasible [lifeasible.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. benthamdirect.com [benthamdirect.com]

- 14. Anti-inflammatory Effects of Tabersonine in Rheumatoid Arthritis [xiahepublishing.com]

- 15. selleckchem.com [selleckchem.com]

- 16. TABERSONINE | 4429-63-4 [chemicalbook.com]

- 17. pnas.org [pnas.org]

- 18. pnas.org [pnas.org]

- 19. Completion of the seven-step pathway from tabersonine to the anticancer drug precursor vindoline and its assembly in yeast - PMC [pmc.ncbi.nlm.nih.gov]

The Diverse Biological Activities of Terpene Indole Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Terpene indole alkaloids (TIAs) represent a large and structurally diverse class of natural products that have garnered significant attention in the scientific community for their wide range of potent biological activities. This technical guide provides an in-depth overview of the core biological activities of TIAs, with a focus on their anticancer, neuroprotective, and antimicrobial properties. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to support further research and drug development efforts in this field.

Quantitative Biological Activity Data

The following tables summarize the quantitative data on the biological activities of selected terpene indole alkaloids, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Selected Terpene Indole Alkaloids

| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference(s) |

| Vincristine | A549 (Lung) | MTT Assay | 0.04 | [1] |

| Vincristine | MCF-7 (Breast) | CCK-8 Assay | 0.007371 | [2] |

| Vincristine | VCR/MCF7 (Vincristine-resistant Breast) | CCK-8 Assay | 10.574 | [2] |

| Vincristine | SY5Y (Neuroblastoma) | MTT Assay | 0.0016 | [1] |

| Hirsutine | MDA-MB-453 (HER2-positive Breast) | Not Specified | ~10 | Not Specified |

| Melosine B | HL-60 (Leukemia) | MTT Assay | 1.6 | [3] |

| Melosine B | SMMC-7721 (Hepatoma) | MTT Assay | 3.2 | [3] |

| Melosine B | A-549 (Lung) | MTT Assay | 2.5 | [3] |

| Melosine B | MCF-7 (Breast) | MTT Assay | 8.1 | [3] |

| Melosine B | SW480 (Colon) | MTT Assay | 4.3 | [3] |

| Taberdivarine E | HeLa (Cervical) | MTT Assay | 1.42 | [4] |

| Taberdivarine E | SW480 (Colon) | MTT Assay | 1.57 | [4] |

| Taberdivarine D | MCF-7 (Breast) | MTT Assay | 2.84 | [4] |

| Compound from Rhazya stricta | MCF-7 (Breast) | MTT Assay | 5.1 ± 0.10 | [5] |

| Compound from Rhazya stricta | HepG2 (Hepatoma) | MTT Assay | 5.1 ± 0.28 | [5] |

| Compound from Rhazya stricta | HeLa (Cervical) | MTT Assay | 3.1 ± 0.17 | [5] |

| Melodinines Y1 | Various | Not Specified | 0.5 - 15.2 | [6] |

Table 2: Neuroprotective and Related Activities of Selected Terpene Indole Alkaloids

| Compound | Biological Target/Assay | Activity | Value (µM) | Reference(s) |

| Melodicochine A | 6-OHDA-induced cell death in SH-SY5Y cells | EC50 | 0.72 ± 0.06 | [7] |

| Known Alkaloids (2-8) from Melodinus cochinchinensis | 6-OHDA-induced cell death in SH-SY5Y cells | EC50 | 0.89 - 17.89 | [7] |

| Catharanthus roseus alkaloids (Compounds 6-8) | Cav3.1 low voltage-gated calcium channel inhibition | IC50 | 11.83 - 14.54 | [8] |

| Crinum latifolium alkaloids | Acetylcholinesterase (AChE) inhibition | IC50 | 32.65 - 212.76 | Not Specified |

Table 3: Antimicrobial Activity of Selected Terpene Indole Alkaloids

| Compound | Microorganism | Assay | MIC (µM) | MBC (µM) | Reference(s) |

| Monoterpene Indole Alkaloid Azine Derivatives (1-6) | Helicobacter pylori | Broth Microdilution | 10 - 20 | - | Not Specified |

| Vobasinyl-iboga type bisindole alkaloid (7) | Helicobacter pylori | Broth Microdilution | 10 - 20 | - | Not Specified |

| Compound 2 from T. elegans | Helicobacter pylori | Broth Microdilution | - | 20 | Not Specified |

| Compound 3 from T. elegans | Helicobacter pylori | Broth Microdilution | - | 20 | Not Specified |

| Compound 6 from T. elegans | Helicobacter pylori | Broth Microdilution | - | 20 | Not Specified |

Table 4: Cytotoxicity of Monoterpene Indole Alkaloids on Normal Cells

| Compound | Cell Line | Assay | CC50 (µM) | Reference(s) |

| Monoterpene Indole Alkaloid Derivatives (1-7) | VERO (Monkey Kidney Epithelial) | MTT Assay | > MIC values | [9][10] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of the biological activity of terpene indole alkaloids.

Anticancer Activity Assays

2.1.1. MTT Cell Viability Assay

This assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

-

Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HepG2, HeLa) are maintained in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: The terpene indole alkaloids are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Neuroprotective Activity Assays

2.2.1. Neuroprotective Effect against 6-Hydroxydopamine (6-OHDA)-Induced Cell Death in SH-SY5Y Cells

This assay evaluates the potential of compounds to protect neuronal cells from oxidative stress-induced apoptosis.

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours.

-

Compound Pre-treatment: Cells are pre-treated with various concentrations of the test compounds for a specific duration (e.g., 2 hours).

-

Induction of Cell Death: After pre-treatment, the medium is replaced with a medium containing 6-OHDA (e.g., 50 µM) and the test compounds, and the cells are incubated for another 24 hours.

-

Cell Viability Assessment: Cell viability is determined using the MTT assay as described in section 2.1.1.

-

Data Analysis: The neuroprotective effect is expressed as the percentage of cell viability in the presence of the compound and 6-OHDA compared to the cells treated with 6-OHDA alone. The EC50 value (the concentration of the compound that provides 50% of the maximum neuroprotective effect) is calculated.

Antimicrobial Activity Assays

2.3.1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism and the lowest concentration that results in microbial death.

-

Inoculum Preparation: A suspension of the test microorganism (e.g., Helicobacter pylori) is prepared in a suitable broth (e.g., Mueller-Hinton broth) and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Serial Dilutions: The terpene indole alkaloids are serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions for the test microorganism (e.g., 37°C for 24-48 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

-

MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth is subcultured onto an appropriate agar medium. The plates are incubated, and the MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

2.3.2. Anti-biofilm Activity Assay

This assay assesses the ability of compounds to inhibit the formation of microbial biofilms.

-

Biofilm Formation: The test microorganism is cultured in a 96-well plate in the presence of various concentrations of the terpene indole alkaloids. The plate is incubated for a period sufficient for biofilm formation (e.g., 24-48 hours).

-

Planktonic Cell Removal: After incubation, the planktonic (free-floating) cells are gently removed by washing the wells with a sterile buffer (e.g., PBS).

-

Biofilm Staining: The remaining biofilm is stained with a solution such as 0.1% crystal violet for 15 minutes.

-

Excess Stain Removal: The excess stain is removed by washing with water.

-

Stain Solubilization: The bound stain is solubilized with a solvent such as 30% acetic acid or ethanol.

-

Absorbance Measurement: The absorbance of the solubilized stain is measured at a specific wavelength (e.g., 590 nm) using a microplate reader.

-

Data Analysis: The percentage of biofilm inhibition is calculated by comparing the absorbance of the treated wells to that of the untreated control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the biological activities of terpene indole alkaloids.

Signaling Pathway Diagrams

Caption: Hirsutine activates the p38 MAPK pathway, leading to apoptosis.

Caption: Vincristine inhibits microtubule polymerization, leading to M-phase cell cycle arrest and apoptosis.

Experimental Workflow Diagrams

Caption: Workflow for determining cytotoxicity using the MTT assay.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

Terpene indole alkaloids continue to be a promising source of lead compounds for the development of new therapeutics. Their diverse biological activities, spanning anticancer, neuroprotective, and antimicrobial effects, underscore their potential in addressing a range of human diseases. The quantitative data, detailed experimental protocols, and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this fascinating class of natural products. Further investigation into the mechanisms of action and structure-activity relationships of TIAs will be crucial for the rational design and development of novel and effective drugs.

References

- 1. scribd.com [scribd.com]

- 2. Exploring the mechanism of resistance to vincristine in breast cancer cells using transcriptome sequencing technology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxic indole alkaloids from the fruits of Melodinus cochinchinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Monoterpene Indole Alkaloids from the Aerial Parts of Rhazya stricta Induce Cytotoxicity and Apoptosis in Human Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Melodinines Y1–Y4, four monoterpene indole alkaloids from Melodinus henryi - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Monoterpenoid indole alkaloids with potential neuroprotective activities from the stems and leaves of Melodinus cochinchinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Monoterpene Indole Alkaloids with Cav3.1 T-Type Calcium Channel Inhibitory Activity from Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Tabersonine's Central Role in Catharanthus roseus Metabolism: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth examination of tabersonine, a critical branch-point intermediate in the biosynthesis of terpenoid indole alkaloids (TIAs) in Catharanthus roseus (the Madagascar periwinkle). We will explore its biosynthetic origins, its function as a precursor to high-value alkaloids like vindoline, the enzymatic machinery governing its transformations, and the experimental methodologies used to elucidate these complex pathways.

Introduction: The Significance of Catharanthus roseus and TIAs

Catharanthus roseus is a medicinal plant renowned for its production of over 100 distinct TIAs.[1][2][3] These specialized metabolites are integral to the plant's defense mechanisms and possess significant pharmacological properties.[1] Most notably, the dimeric alkaloids vinblastine and vincristine, derived from the monomeric precursors catharanthine and vindoline, are indispensable chemotherapeutic agents used in the treatment of various cancers.[1][4][5] However, these valuable compounds accumulate in trace amounts within the plant, making their extraction costly and subject to supply chain vulnerabilities.[5][6][7]

This challenge has driven extensive research into the TIA biosynthetic pathway to enable metabolic engineering and synthetic biology approaches for improved production.[2][8] At the heart of this intricate metabolic network lies tabersonine , an aspidosperma-type alkaloid that serves as a crucial hub, directing metabolic flux towards distinct classes of TIAs in an organ-specific manner.[9][10] Understanding the fate of tabersonine is paramount to manipulating the TIA pathway for the enhanced production of desired pharmaceutical precursors.

The Biosynthesis and Central Role of Tabersonine

Tabersonine itself is the product of a multi-enzyme pathway that begins with the condensation of tryptamine (from the shikimate pathway) and secologanin (from the methylerythritol phosphate pathway). This reaction, catalyzed by strictosidine synthase, forms strictosidine, the common precursor to all TIAs.[11] A series of complex, enzyme-catalyzed reactions then convert strictosidine into tabersonine and its isomer, catharanthine.[12][13]

Once synthesized, tabersonine does not simply accumulate; it is positioned at a critical metabolic fork, where its subsequent modification dictates the profile of alkaloids produced in different plant organs.[1][9]

-

In Leaves: Tabersonine is primarily channeled into the seven-step biosynthesis of vindoline , a major alkaloid in aerial tissues and a necessary precursor for vinblastine.[1][9][14]

-

In Roots: Tabersonine is directed towards other alkaloid classes, including lochnericine and hörhammericine , through distinct enzymatic modifications such as hydroxylation and epoxidation at different positions.[1][9][15]

This organ-dependent metabolism highlights the sophisticated spatial regulation of the TIA pathway within the plant.

Enzymatic Conversion Pathways of Tabersonine

The metabolic fate of tabersonine is determined by a suite of highly specific enzymes whose expression is tightly regulated. The pathways are spatially segregated, with the vindoline pathway being predominant in leaves and other pathways active in the roots.

The Vindoline Biosynthetic Pathway (Leaves)

In the leaf epidermis, tabersonine is converted to vindoline through a well-characterized seven-step enzymatic cascade.[5][6][9][14] This pathway involves hydroxylations, methylations, oxygenation, reduction, and acetylation.

-

Tabersonine 16-hydroxylase (T16H): This cytochrome P450 monooxygenase initiates the pathway by hydroxylating tabersonine at the C-16 position.[1][16][17] Two isoforms, T16H1 (CYP71D12) and T16H2 (CYP71D351), have been identified, with T16H2 being the primary enzyme in leaves.[17]

-

16-hydroxytabersonine-O-methyltransferase (16OMT): This enzyme methylates the hydroxyl group at C-16 to produce 16-methoxytabersonine.[4][14] Both T16H and 16OMT are localized to the leaf epidermis.[4][5]

-

Tabersonine 3-oxygenase (T3O): A cytochrome P450 (CYP71D1V2) that, in concert with T3R, facilitates the formation of a 3-hydroxy intermediate.[5][18][19]

-

Tabersonine 3-reductase (T3R): An alcohol dehydrogenase that reduces the product of the T3O-catalyzed reaction to form 3-hydroxy-16-methoxy-2,3-dihydrotabersonine.[5][18][19] The coupled action of T3O and T3R is essential.[5]

-

N-methyltransferase (NMT): Catalyzes the N-methylation of the indole nitrogen, producing desacetoxyvindoline.[1][20]

-

Deacetoxyvindoline 4-hydroxylase (D4H): A 2-oxoglutarate-dependent dioxygenase that hydroxylates desacetoxyvindoline at the C-4 position.[1][14]

-

Deacetylvindoline-4-O-acetyltransferase (DAT): The terminal enzyme, which acetylates the C-4 hydroxyl group to yield the final product, vindoline.[1][14]

The final steps of this pathway, catalyzed by D4H and DAT, occur in specialized laticifer and idioblast cells of the leaf mesophyll, indicating that pathway intermediates must be transported from the epidermis.[4][5][19]

Root-Specific Alkaloid Pathways

In the roots, tabersonine is metabolized differently, leading to a distinct set of alkaloids.

-

Lochnericine Biosynthesis: This pathway is initiated by the stereoselective C6,C7-epoxidation of tabersonine, catalyzed by Tabersonine 6,7-Epoxidase (TEX) .[9] Two isoforms, TEX1 and TEX2, have been identified; TEX1 is expressed predominantly in roots, while TEX2 is found in aerial organs.[9]

-

Hörhammericine and other derivatives: The enzyme Tabersonine 19-hydroxylase (T19H) hydroxylates tabersonine at the C-19 position.[1][10] This intermediate can then be further modified, for example by an acetyltransferase, to produce alkaloids like 19-O-acetylhörhammericine.[9][10]

Quantitative Data on Tabersonine Metabolism

Quantitative analysis is crucial for understanding metabolic flux and identifying rate-limiting steps for engineering efforts. The following tables summarize key quantitative findings from the literature.

Table 1: Metabolite Production via Engineered Pathways

| System | Precursor Fed | Key Genes Engineered | Product | Titer/Yield | Reference |

|---|---|---|---|---|---|

| Saccharomyces cerevisiae | Tabersonine | 7-gene vindoline pathway | Vindoline | 266 mg/L (88% yield) | [6] |

| S. cerevisiae | Tabersonine | 7-gene vindoline pathway | Vindoline | 1.1 mg/L | [21] |

| Nicotiana benthamiana | Strictosidine | TS, and upstream enzymes | Tabersonine | ~10 ng/g frozen tissue | [12] |

| C. roseus hairy roots | Endogenous | T16H + 16OMT overexpression | 16-methoxytabersonine | Significant increase | [15] |

| C. roseus hairy roots | Endogenous | TDC + ASα overexpression | Tryptamine | Up to 6-fold increase |[22] |

Table 2: Impact of Gene Silencing and Mutation on Metabolism

| Method | Target Gene | Plant/System | Key Finding | Reference |

|---|---|---|---|---|

| Virus-Induced Gene Silencing (VIGS) | CYP71D351 (T16H2) | C. roseus leaves | Reduced vindoline accumulation | [17] |

| EMS Mutagenesis | Tabersonine 3-Reductase (T3R) | C. roseus plant | 95% reduction in T3R biochemical activity; accumulation of tabersonine-2,3-epoxide |[18][23] |

Experimental Protocols

The elucidation of tabersonine's metabolic role relies on a combination of genetic, biochemical, and analytical techniques.

Protocol for Metabolite Analysis by HPLC/LC-MS

This protocol provides a general workflow for the extraction and analysis of TIAs from C. roseus tissues.

-

Sample Preparation: Freeze fresh plant material (e.g., leaves, roots) in liquid nitrogen and grind to a fine powder using a mortar and pestle or a cryogenic grinder.

-

Extraction: Transfer a known mass of powdered tissue (e.g., 100 mg) to a microcentrifuge tube. Add a suitable volume of extraction solvent (e.g., 1 mL of 80% methanol).

-

Homogenization: Vortex the mixture vigorously for 1 minute, then sonicate for 30 minutes in a water bath.

-

Clarification: Centrifuge the extract at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

Filtration: Carefully transfer the supernatant to a new tube and filter through a 0.22 µm syringe filter into an HPLC vial.

-

Analysis: Inject the filtered extract onto an HPLC or LC-MS system. A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing a modifier like 0.1% formic acid, is used for separation.

-

Detection: A UV detector (monitoring at wavelengths such as 280 nm and 330 nm) or a mass spectrometer (for mass identification and fragmentation analysis) is used for detection and quantification against authentic standards.[24][25]

-

Protocol for Virus-Induced Gene Silencing (VIGS)

VIGS is a powerful technique for studying gene function by transiently suppressing the expression of a target gene.[5]

Protocol for Recombinant Enzyme Assays

Biochemical characterization of enzymes like T16H or TEX1 requires expressing them in a heterologous system and testing their activity in vitro.

-

Gene Cloning and Expression: The coding sequence of the target enzyme is cloned into an expression vector (e.g., for E. coli or yeast). The recombinant protein is then expressed and purified.

-

Assay Mixture Preparation: In a microcentrifuge tube, combine a buffered solution (e.g., potassium phosphate buffer, pH 7.5), the purified recombinant enzyme, and necessary cofactors. For cytochrome P450s like T16H, this includes an NADPH-P450 reductase and NADPH.

-

Reaction Initiation: Start the reaction by adding the substrate (e.g., tabersonine).

-

Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1 hour).

-

Reaction Quenching and Extraction: Stop the reaction by adding an organic solvent (e.g., ethyl acetate). Vortex to extract the alkaloids into the organic phase.

-

Analysis: Evaporate the organic solvent, resuspend the residue in methanol, and analyze the product formation using LC-MS, comparing the results to authentic standards.[9][16]

Conclusion and Future Outlook

Tabersonine stands as a linchpin in the complex metabolic network of Catharanthus roseus. Its conversion is a masterfully regulated process that dictates the production of a diverse array of pharmacologically important alkaloids in a spatially distinct manner. The complete elucidation of the seven-step pathway from tabersonine to vindoline represents a landmark achievement in plant biochemistry and opens the door for advanced metabolic engineering.[5][19]

By leveraging the knowledge of the enzymes that control tabersonine's fate—such as T16H in leaves and TEX1 in roots—researchers can now rationally design strategies to channel metabolic flux towards desired products. The successful production of vindoline from tabersonine in engineered yeast at high titers is a testament to the power of this approach and paves the way for a stable, scalable, and sustainable supply of critical anticancer drug precursors.[6][21] Future work will likely focus on optimizing these microbial factories, discovering novel transporters that shuttle intermediates between cellular compartments, and further unraveling the transcriptional regulation that governs this pivotal metabolic hub.

References

- 1. A Pair of Tabersonine 16-Hydroxylases Initiates the Synthesis of Vindoline in an Organ-Dependent Manner in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic Engineering & Synthetic Biology of Monoterpenoid Indole Alkaloids Pathway in <i>Catharanthus Roseus</i> [ouci.dntb.gov.ua]

- 3. Transcriptional Regulation and Transport of Terpenoid Indole Alkaloid in Catharanthus roseus: Exploration of New Research Directions [mdpi.com]

- 4. Localization of tabersonine 16-hydroxylase and 16-OH tabersonine-16-O-methyltransferase to leaf epidermal cells defines them as a major site of precursor biosynthesis in the vindoline pathway in Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Completion of the seven-step pathway from tabersonine to the anticancer drug precursor vindoline and its assembly in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enhanced bioproduction of anticancer precursor vindoline by yeast cell factories - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indole Alkaloids from Catharanthus roseus: Bioproduction and Their Effect on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benthamdirect.com [benthamdirect.com]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. Metabolomic responses to the mechanical wounding of Catharanthus roseus’ upper leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Biosynthesis and Modulation of Terpenoid Indole Alkaloids in Catharanthus roseus: A Review of Targeting Genes and Secondary Metabolites - Journal of Pure and Applied Microbiology [microbiologyjournal.org]

- 15. Expression of tabersonine 16-hydroxylase and 16-hydroxytabersonine-O-methyltransferase in Catharanthus roseus hairy roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Cytochrome P-450 Monooxygenase Catalyzes the First Step in the Conversion of Tabersonine to Vindoline in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A pair of tabersonine 16-hydroxylases initiates the synthesis of vindoline in an organ-dependent manner in Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pnas.org [pnas.org]

- 20. Subcellular Localization of Enzymes Involved in Indole Alkaloid Biosynthesis in Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Optimization of Tabersonine Methoxylation to Increase Vindoline Precursor Synthesis in Yeast Cell Factories - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Metabolic engineering of the indole pathway in Catharanthus roseus hairy roots and increased accumulation of tryptamine and serpentine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. A tabersonine 3-reductase Catharanthus roseus mutant accumulates vindoline pathway intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Analysis of Terpenoid Indole Alkaloids, Carotenoids, Phytosterols, and NMR-Based Metabolomics for Catharanthus roseus Cell Suspension Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

Investigating Tabersonine: A Technical Guide for Therapeutic Development

Introduction

Tabersonine is a naturally occurring terpene indole alkaloid predominantly isolated from plants of the Apocynaceae family, such as Catharanthus roseus (Madagascar periwinkle) and species within the Voacanga genus.[1][2] Traditionally, plants containing tabersonine have been used in various medicinal systems for their anti-diabetic and anti-inflammatory properties.[3][4] In modern pharmacology, tabersonine has garnered significant attention as a versatile phytochemical with a broad spectrum of activities, including anti-cancer, anti-inflammatory, neuroprotective, and cardioprotective effects.[1][5][6][7] It also serves as a crucial precursor in the biosynthesis of the potent anti-cancer drug vindoline.[8][9][10] This technical guide provides an in-depth overview of tabersonine's mechanisms of action, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in exploring its therapeutic potential.

Pharmacological Activities and Mechanisms of Action

Tabersonine exerts its biological effects by modulating multiple key signaling pathways implicated in the pathophysiology of various diseases.

Oncology

Tabersonine has demonstrated significant anti-tumor activity, particularly against hepatocellular carcinoma (HCC) and triple-negative breast cancer (TNBC).[1][11][12] Its primary mechanism involves the induction of apoptosis through the simultaneous activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][13][14]

Mechanism of Action in Cancer Cells:

-

PI3K/Akt Pathway Inhibition : Tabersonine inhibits the phosphorylation of Akt, a critical node in the PI3K/Akt signaling pathway that promotes cancer cell survival and proliferation.[1]

-

Mitochondrial Apoptosis Pathway : It disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. This is accompanied by an increased Bax/Bcl-2 ratio, which further promotes apoptosis.[1][13]

-

Death Receptor Apoptosis Pathway : The compound upregulates the expression of Fas and its ligand (FasL), activating the death receptor pathway and leading to the cleavage of caspase-8.[1]

-

Caspase Activation : Both pathways converge on the activation of executioner caspases, such as Caspase-3, and the cleavage of poly (ADP-ribose) polymerase (PARP), culminating in programmed cell death.[1]

-

Chemosensitization : In TNBC, tabersonine enhances sensitivity to cisplatin by downregulating Aurora kinase A (AURKA) and suppressing the epithelial-mesenchymal transition (EMT).[11][12]

Table 1: In Vitro Cytotoxicity of Tabersonine in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |

|---|---|---|---|---|

| SMMC7721 | Hepatocellular Carcinoma | 7.89 ± 1.2 | 24 | [1] |

| Bel7402 | Hepatocellular Carcinoma | 5.07 ± 1.4 | 24 | [1] |

| HepG2 | Hepatocellular Carcinoma | 12.39 ± 0.7 | 24 | [1] |

| BT549 | Triple-Negative Breast Cancer | 18.1 | 48 | [11][12] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 27.0 | 48 |[11][12] |

Anti-Inflammatory and Immunomodulatory Effects

Tabersonine exhibits potent anti-inflammatory activity across various models, including rheumatoid arthritis (RA), acute lung injury (ALI), and neuroinflammation, by targeting multiple inflammatory cascades.[3][5][6]

Mechanism of Action in Inflammation:

-

NF-κB and MAPK Inhibition : In models of ALI and neuroinflammation, tabersonine suppresses the production of pro-inflammatory mediators (TNF-α, IL-6, IL-1β, iNOS) by inhibiting the NF-κB and p38 MAPK signaling pathways.[5][6][15] This is achieved by reducing the K63-linked polyubiquitination of TRAF6, an upstream activator.[5][16]

-

PI3K/Akt Pathway Inhibition : In rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS), tabersonine inhibits proliferation, migration, and invasion by suppressing the PI3K-Akt signaling pathway.[3]

-

NLRP3 Inflammasome Inhibition : Tabersonine is a direct inhibitor of the NLRP3 inflammasome.[16] It binds to the NACHT domain of NLRP3, inhibiting its ATPase activity and subsequent assembly, which blocks caspase-1 activation and IL-1β secretion.[16][17] The IC50 for NLRP3-mediated IL-1β production in bone marrow-derived macrophages (BMDMs) is 0.71 µM.[16][17]

-

JAK/STAT Pathway Inhibition : It can also alleviate LPS-induced ALI by inhibiting the JAK1/STAT3 signaling pathway, thereby reducing inflammation and apoptosis.[18]

Cardiovascular Effects

Tabersonine demonstrates protective effects against pathological cardiac remodeling and dysfunction induced by hypertension.[7]

Mechanism of Action in Cardiovascular System:

-

TAK1 Inhibition : The primary cardioprotective mechanism involves the direct targeting and inhibition of TGF-β-activated kinase 1 (TAK1). By preventing TAK1 ubiquitination and phosphorylation, tabersonine blocks downstream inflammatory signaling through NF-κB and JNK/P38 MAPK.[7]

-

Calcium Antagonism : Studies on its analogue, tabernanthine, suggest a complex cardiovascular mechanism that may involve calcium antagonist action, contributing to its bradycardic and hypotensive effects.[19]

References

- 1. Tabersonine Induces the Apoptosis of Human Hepatocellular Carcinoma In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tabersonine - Wikipedia [en.wikipedia.org]

- 3. Anti-inflammatory Effects of Tabersonine in Rheumatoid Arthritis [xiahepublishing.com]

- 4. researchgate.net [researchgate.net]

- 5. Tabersonine attenuates lipopolysaccharide-induced acute lung injury via suppressing TRAF6 ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Tabersonine attenuates Angiotensin II-induced cardiac remodeling and dysfunction through targeting TAK1 and inhibiting TAK1-mediated cardiac inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Completion of the seven-step pathway from tabersonine to the anticancer drug precursor vindoline and its assembly in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Tabersonine enhances cisplatin sensitivity by modulating Aurora kinase A and suppressing epithelial-mesenchymal transition in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tabersonine enhances cisplatin sensitivity by modulating Aurora kinase A and suppressing epithelial–mesenchymal transition in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benthamdirect.com [benthamdirect.com]

- 14. Tabersonine Induces the Apoptosis of Human Hepatocellular Carcinoma In vitro and In vivo - Li - Anti-Cancer Agents in Medicinal Chemistry [kazanmedjournal.ru]

- 15. Tabersonine Inhibits the Lipopolysaccharide-Induced Neuroinflammatory Response in BV2 Microglia Cells via the NF- κ B Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Tabersonine, a natural NLRP3 inhibitor, suppresses inflammasome activation in macrophages and attenuate NLRP3-driven diseases in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Tabersonine inhibits inflammation and apoptosis through the JAK1/STAT3 signaling pathway to alleviate LPS-induced acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Peripheral cardiovascular effects of tabernanthine tartrate in anaesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Asymmetric Synthesis of Aspidosperma Alkaloids: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The Aspidosperma family of alkaloids, a large group of structurally complex natural products, has captivated synthetic chemists for decades due to their significant biological activities and intricate molecular architectures. Their potent therapeutic potential has driven the development of numerous innovative and elegant strategies for their asymmetric synthesis. This document provides detailed application notes and experimental protocols for key methodologies in the asymmetric synthesis of Aspidosperma alkaloids, focusing on enabling researchers to replicate and build upon these cutting-edge synthetic routes.

Key Strategic Approaches to the Aspidosperma Core

The construction of the pentacyclic core of Aspidosperma alkaloids, often featuring a challenging all-carbon quaternary center, has been the focal point of extensive synthetic efforts. Several powerful strategies have emerged, each with its own set of advantages.

A popular and effective method involves the use of Diels-Alder reactions to construct the C and D rings of the alkaloid core. This approach allows for the early introduction of stereocenters with a high degree of control.[1][2] Another powerful strategy is the palladium-catalyzed enantioselective allylic substitution , which has been successfully employed to set the key stereochemistry in the total synthesis of (−)-aspidospermidine.[3][4] More recently, photoredox-initiated cascade reactions , such as the [2+2]/retro-Mannich sequence, have provided a novel and efficient entry to the tetracyclic core of these alkaloids.[5] Furthermore, divergent synthetic strategies have been developed to access a variety of Aspidosperma alkaloids from a common intermediate, showcasing the efficiency of modern synthetic planning.[6][7][8]

The following sections will delve into the detailed experimental protocols for some of these key transformations, along with tabulated data summarizing their efficiency and stereoselectivity.

Data Presentation: A Comparative Overview of Key Synthetic Transformations

The following tables summarize the quantitative data for key reactions in the asymmetric synthesis of various Aspidosperma alkaloids, allowing for a direct comparison of different methodologies.

| Alkaloid Target | Key Reaction | Catalyst/Reagent | Yield (%) | e.e. (%) / d.r. | Reference |

| (+)-Vincadifformine | Intermolecular [4+2] Cycloaddition | Chiral Oxazaborolidine | 85 | 95% e.e. | [6] |

| (-)-Quebrachamine | Intermolecular [4+2] Cycloaddition | Chiral Oxazaborolidine | 85 | 95% e.e. | [6] |

| (+)-Aspidospermidine | Intermolecular [4+2] Cycloaddition | Chiral Oxazaborolidine | 85 | 95% e.e. | [6] |

| (-)-Aspidospermine | Intermolecular [4+2] Cycloaddition | Chiral Oxazaborolidine | 85 | 95% e.e. | [6] |

| (-)-Pyrifolidine | Intermolecular [4+2] Cycloaddition | Chiral Oxazaborolidine | 85 | 95% e.e. | [6] |

| (+)-Tabersonine | Enantioselective Diels-Alder | (S)-(-)-2-(diphenylmethyl)pyrrolidine | 90 | 95% e.e. | [1][2] |

| (-)-Aspidospermidine | Pd-catalyzed Allylic Substitution | Pd(OAc)2 / (R,R)-Trost Ligand | 75 | 91% e.e. | [4] |

| (±)-Aspidospermidine | [2+2]/retro-Mannich Cascade | Ru(bpy)3Cl2 / Visible Light | 68 | N/A | [5] |

| (±)-Limaspermidine | [2+2]/retro-Mannich Cascade | Ru(bpy)3Cl2 / Visible Light | 68 | N/A | [5] |

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments cited in the literature.

Protocol 1: Enantioselective Diels-Alder Reaction for the Synthesis of the Aspidosperma Core (Aubé Strategy)

This protocol describes the key enantioselective Diels-Alder reaction used in the synthesis of (+)-Tabersonine.[1][2]

Reaction: [4+2] cycloaddition of 1,3-cyclohexadiene and methyl acrylate.

Materials:

-

1,3-Cyclohexadiene

-

Methyl acrylate

-

(S)-(-)-2-(Diphenylmethyl)pyrrolidine (catalyst)

-

Trifluoroacetic acid (co-catalyst)

-

Dichloromethane (CH2Cl2), freshly distilled

-

Argon atmosphere

Procedure:

-

To a flame-dried, round-bottom flask under an argon atmosphere, add (S)-(-)-2-(diphenylmethyl)pyrrolidine (0.2 equiv.) and freshly distilled dichloromethane.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add trifluoroacetic acid (0.2 equiv.) to the solution.

-

Stir the mixture for 15 minutes at -78 °C.

-

Add 1,3-cyclohexadiene (1.0 equiv.) to the reaction mixture.

-

In a separate flask, dissolve methyl acrylate (1.2 equiv.) in dichloromethane and add it dropwise to the reaction mixture over a period of 30 minutes.

-

Stir the reaction at -78 °C for 24 hours.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired cycloadduct.

Expected Outcome: The desired endo cycloadduct is obtained in high yield (typically >90%) and high enantiomeric excess (typically >95% e.e.).

Protocol 2: Palladium-Catalyzed Enantioselective Allylic Substitution

This protocol details the key stereochemistry-defining step in the total synthesis of (−)-aspidospermidine.[4]

Reaction: Intramolecular C-3 alkenylation of an indole derivative.

Materials:

-

Indole-tethered allylic carbonate substrate

-

Palladium(II) acetate (Pd(OAc)2) (catalyst precursor)

-

(R,R)-Trost ligand (chiral ligand)

-

1,8-Diazabicycloundec-7-ene (DBU) (base)

-

Toluene, anhydrous

-

Argon atmosphere

Procedure:

-

To a flame-dried Schlenk tube under an argon atmosphere, add Pd(OAc)2 (0.05 equiv.) and the (R,R)-Trost ligand (0.06 equiv.).

-

Add anhydrous toluene and stir the mixture at room temperature for 30 minutes to form the active catalyst complex.

-

In a separate flask, dissolve the indole-tethered allylic carbonate substrate (1.0 equiv.) in anhydrous toluene.

-

Add the substrate solution to the catalyst mixture.

-

Add DBU (1.5 equiv.) to the reaction mixture.

-

Heat the reaction to 80 °C and stir for 12 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the cyclized product.

Expected Outcome: The desired pentacyclic product is obtained in good yield (typically around 75%) and high enantiomeric excess (typically >90% e.e.).

Protocol 3: Divergent Synthesis from a Common Intermediate (Wang Strategy)

This protocol outlines the general procedure for the divergent synthesis of various Aspidosperma alkaloids from a common tricyclic ketone intermediate.[6][7]

Common Intermediate: A chiral tricyclic ketone containing the C and D rings of the Aspidosperma core.

General Procedure for Elaboration:

-

Fischer Indole Synthesis: The tricyclic ketone is subjected to a Fischer indole synthesis with an appropriately substituted phenylhydrazine to construct the A and B rings, forming the pentacyclic core.

-

Functional Group Interconversion: The resulting pentacyclic intermediate can then be subjected to a series of functional group interconversions to access different Aspidosperma alkaloids.

-

For (+)-Aspidospermidine: Reduction of the ketone and ester functionalities.

-

For (-)-Aspidospermine: Reduction of the ketone, followed by N-acetylation and subsequent reduction of the amide.

-

For (+)-Vincadifformine: Introduction of a double bond via elimination.

-

For (-)-Quebrachamine: Ring-opening of the D-ring.

-

Detailed Protocol for Fischer Indole Synthesis:

-

To a solution of the tricyclic ketone (1.0 equiv.) in ethanol, add the desired phenylhydrazine hydrochloride (1.2 equiv.) and a catalytic amount of sulfuric acid.

-

Heat the reaction mixture at reflux for 4 hours.

-

Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pentacyclic indole derivative.

Visualizations of Key Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic strategies discussed.

Caption: Enantioselective Diels-Alder approach to the Aspidosperma core.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Total Synthesis of (−)-Aspidospermidine via an Enantioselective Palladium-Catalyzed Allylic Substitution Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Divergent Asymmetric Total Synthesis of (+)-Vincadifformine, (-)-Quebrachamine, (+)-Aspidospermidine, (-)-Aspidospermine, (-)-Pyrifolidine, and Related Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Expeditious and Divergent Total Syntheses of Aspidosperma Alkaloids Exploiting Iridium(I)-Catalyzed Generation of Reactive Enamine Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the HPLC Quantitative Determination of Tabersonine

Introduction

Tabersonine is a naturally occurring indole alkaloid found in various medicinal plants, notably from the Apocynaceae family. It serves as a crucial precursor in the biosynthesis of several pharmacologically significant alkaloids, including the anti-cancer agent vindoline. Accurate and precise quantification of tabersonine is essential for quality control of raw materials, optimization of biosynthetic pathways in metabolic engineering, and pharmacokinetic studies. This document provides detailed protocols for the quantitative determination of tabersonine using High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for enhanced sensitivity and selectivity.

1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of tabersonine in purified extracts and formulations where the concentration is relatively high.

1.1. Experimental Protocol: HPLC-UV

1.1.1. Chromatographic Conditions

A reversed-phase HPLC method has been developed for the quantitative determination of tabersonine.[1][2] The use of amine modifiers in the mobile phase helps to reduce peak tailing by masking silanol groups in the stationary phase.[1][2]

| Parameter | Condition |

| Column | Nucleosil C8, 5 µm (250 x 4.6 mm I.D.) |

| Mobile Phase | Methanol:Acetonitrile:Water (25:5:70, v/v/v) containing 0.5% Dibutylamine (DBA) and 0.2% Diethylamine (DEA) |

| pH | Adjusted to 3.22 ± 0.2 |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 228 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

1.1.2. Standard and Sample Preparation

-

Standard Stock Solution: Accurately weigh 10 mg of tabersonine reference standard and dissolve in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Preparation (from Plant Material):

-

Grind the plant material (e.g., Voacanga africana beans) to a fine powder.[3]

-

Extract 100 g of the powdered material with 1 L of 1% aqueous sulfuric acid by stirring overnight.[3]

-

Separate the acidic extract from the plant material.[3]

-

Add 100 g of sodium chloride to the acid extract and let it sit overnight.[3]

-

Extract the solution with chloroform.[3]

-

Dry the chloroform layer with magnesium sulfate and evaporate to dryness.[3]

-

Reconstitute the crude extract in a known volume of mobile phase and filter through a 0.45 µm syringe filter before injection.

-

1.2. Method Validation Summary

The following table summarizes typical validation parameters for an HPLC-UV method for tabersonine quantification.

| Parameter | Typical Results |

| Linearity (r²) | ≥ 0.999 |

| Range | 1 - 100 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.3 µg/mL |

2. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers higher sensitivity and selectivity and is ideal for quantifying low levels of tabersonine in complex biological matrices such as yeast cultures or plasma.[4]

2.1. Experimental Protocol: UPLC-MS/MS

2.1.1. Chromatographic and Mass Spectrometric Conditions

An ultra-performance liquid chromatography/mass spectrometry method can be used to simultaneously quantify tabersonine and other indole alkaloids.[5]

| Parameter | Condition |

| Column | Acquity UPLC® C18 or equivalent (e.g., 1.7 µm, 2.1 x 50 mm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition | Precursor Ion (m/z): 337.2Product Ion (m/z): 144.1 (Quantifier), 158.1 (Qualifier) |

2.1.2. Standard and Sample Preparation

-

Standard Stock and Working Solutions: Prepare as described for the HPLC-UV method, but use methanol as the diluent.

-

Sample Preparation (from Yeast Culture):

2.2. Method Validation Summary

The following table summarizes typical validation parameters for a UPLC-MS/MS method for tabersonine quantification.

| Parameter | Typical Results |

| Linearity (r²) | ≥ 0.995 |

| Range | 1 - 5000 ng/mL[5] |

| Precision (%RSD) | < 15%[5] |

| Accuracy (% Recovery) | 85 - 115%[5] |

| Limit of Detection (LOD) | ~0.1 ng/mL[5] |

| Limit of Quantification (LOQ) | ~0.5 ng/mL[5] |

3. Visualizations

3.1. Experimental Workflow for HPLC Analysis

Caption: General workflow for the quantitative determination of Tabersonine by HPLC.

3.2. Biosynthetic Pathway of Vindoline from Tabersonine

Caption: Simplified biosynthetic pathway from Tabersonine to Vindoline.

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. idl-bnc-idrc.dspacedirect.org [idl-bnc-idrc.dspacedirect.org]

- 4. Optimization of Tabersonine Methoxylation to Increase Vindoline Precursor Synthesis in Yeast Cell Factories - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Simultaneous quantification of four indole alkaloids in Catharanthus roseus cell line C20hi by UPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Completion of the seven-step pathway from tabersonine to the anticancer drug precursor vindoline and its assembly in yeast - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: LC-MS/MS Analysis of Tabersonine and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tabersonine, a monoterpenoid indole alkaloid (MIA), is a crucial precursor in the biosynthesis of several pharmacologically significant compounds, including the anti-cancer drug precursors vindoline and catharanthine.[1][2][3] The metabolic fate of tabersonine is of significant interest in drug discovery and metabolic engineering for the enhanced production of these valuable alkaloids. Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful analytical technique for the identification and quantification of tabersonine and its metabolites in various biological matrices.[4][5][6] This application note provides a detailed protocol for the analysis of tabersonine metabolites using LC-MS/MS, guidance on data presentation, and visualization of the relevant metabolic pathway and experimental workflow.

Metabolic Pathway of Tabersonine

Tabersonine serves as a branch-point intermediate in the complex MIA biosynthetic pathway. In the medicinal plant Catharanthus roseus, tabersonine is converted to vindoline through a series of enzymatic reactions.[1][2][7] This pathway involves several key enzymes, including hydroxylases, methyltransferases, oxygenases, and reductases, leading to the formation of various intermediates.[1][3] Understanding this pathway is essential for identifying potential metabolites in LC-MS analyses.

Experimental Protocols

This section details the methodology for the extraction and LC-MS/MS analysis of tabersonine and its metabolites from plant material.

Sample Preparation (Plant Tissue)

-

Harvesting and Storage: Harvest fresh plant leaves and immediately freeze them in liquid nitrogen to quench metabolic activity.[8] Store the samples at -80°C until extraction.

-

Grinding: Grind the frozen plant tissue into a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.[8]

-

Extraction:

-

Weigh approximately 100 mg of the frozen powder into a 2 mL microcentrifuge tube.

-

Add 1 mL of pre-chilled extraction solvent (80% methanol in water, v/v).

-

Vortex the mixture for 1 minute.

-

Sonicate the sample in an ice bath for 30 minutes.

-

Centrifuge the extract at 14,000 x g for 15 minutes at 4°C.[9]

-

Transfer the supernatant to a new microcentrifuge tube.

-

For quantitative analysis, it is recommended to add an appropriate internal standard to the extraction solvent.

-

-

Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an LC-MS vial.[10]

Liquid Chromatography

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for the separation of these alkaloids.

-

Mobile Phase:

-

Solvent A: 0.1% formic acid in water.

-

Solvent B: 0.1% formic acid in acetonitrile.[9]

-

-

Gradient Elution:

Time (min) % Solvent B 0.0 5 1.0 5 15.0 95 18.0 95 18.1 5 | 22.0 | 5 |

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.